benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS No.: 248919-73-5
Cat. No.: VC3849796
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 248919-73-5 |
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Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | benzyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate |
Standard InChI | InChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
Standard InChI Key | BSLWZNQANNVSBF-UHFFFAOYSA-N |
SMILES | CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a partially saturated pyridine ring (3,4-dihydropyridine) substituted with:
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A benzyloxycarbonyl group at the N1 position.
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An isopropyl group at the C2 position.
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A ketone moiety at the C4 position.
The molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol . Key structural identifiers include:
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Density | 1.245 g/cm³ | |
Boiling Point | 382.2°C at 760 mmHg | |
Flash Point | 184.9°C | |
Solubility | Low in water; soluble in organic solvents (e.g., ethanol, THF) |
The ketone at C4 and ester groups contribute to its polarity, influencing reactivity and interactions in biological systems .
Synthesis and Optimization Strategies
Retrosynthetic Approaches
The compound is typically synthesized via Hantzsch-type cyclization or organocatalytic methods:
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Hantzsch Reaction:
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Iron-Catalyzed Radical Addition:
Case Study: Optimized Protocol
A representative synthesis involves:
Critical Parameters:
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Inert atmospheres (N₂/Ar) prevent oxidation of the dihydropyridine ring .
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Purification via silica gel chromatography (hexanes:EtOAc gradients) resolves stereoisomers .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Applications in Drug Discovery
Intermediate for Alkaloid Synthesis
The compound serves as a precursor for indolizidine and quinolizidine alkaloids, including:
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Tylocrebrine: A phenanthroindolizidine alkaloid with antitumor activity .
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Ipalbidine: A vasorelaxant agent targeting α₁-adrenoceptors .
Hybrid Molecules
Conjugation with fluorophores (e.g., coumarin) yields bioimaging probes for tracking calcium flux in neuronal cells .
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